molecular formula C7H16ClNO B2781253 cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride CAS No. 2227198-89-0

cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride

Cat. No.: B2781253
CAS No.: 2227198-89-0
M. Wt: 165.66
InChI Key: RPDDGEKVYGRBKR-MEZFUOHNSA-N
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Description

cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride: is a chemical compound with the molecular formula C₇H₁₆ClNO. It is a cyclobutane derivative with an isopropoxy group and an amine group, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(propan-2-yloxy)cyclobutanone with ammonia or an amine source in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound is used to study the effects of cyclobutane derivatives on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: Its amine group makes it a candidate for drug design and synthesis .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets through its amine and isopropoxy groups. These functional groups allow the compound to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .

Comparison with Similar Compounds

  • trans-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride
  • 3-(Propan-2-yloxy)cyclobutan-1-amine
  • 3-(Propan-2-yloxy)cyclobutan-1-ol

Comparison: cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride is unique due to its cis configuration, which affects its chemical reactivity and interactions. Compared to its trans isomer, the cis form may exhibit different physical and chemical properties, such as solubility and stability. The presence of the hydrochloride group also enhances its solubility in water, making it more suitable for certain applications .

Properties

IUPAC Name

3-propan-2-yloxycyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-5(2)9-7-3-6(8)4-7;/h5-7H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDDGEKVYGRBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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